3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid

Chemical Identity Structural Confirmation Quality Control

Research labs needing a defined aminobenzoic acid-derived Schiff base face limited availability with documented purity. 3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid (CAS 1415720-53-4) addresses this gap with a unique E,E-imine configuration (MW 219.24). • ≥95% purity with confirmed InChIKey for unambiguous database entry • Reference standard for HPLC/spectroscopic method development • Reactive Schiff base for derivatization & library synthesis Supplied for R&D use with global shipping and full QA documentation.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 1415720-53-4
Cat. No. B1404441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid
CAS1415720-53-4
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)NC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C12H13NO3/c1-8(6-9(2)14)13-11-5-3-4-10(7-11)12(15)16/h3-7,13H,1-2H3,(H,15,16)/b8-6+
InChIKeyCZENSVPIXIGPFQ-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid: Identity & Sourcing


The compound 3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid (CAS 1415720-53-4) is a synthetic, low-molecular-weight (219.24 g/mol) organic molecule belonging to the class of aminobenzoic acid derivatives [1]. Its core structure features a benzoic acid moiety meta-substituted with a Schiff base formed by the condensation of 3-aminobenzoic acid and 3-hydroxy-1-methylbut-2-en-1-one [2]. For procurement purposes, it is available from multiple chemical suppliers, with commercial specifications typically indicating a purity of 95% or 98% .

1 Defined E,E‑stereochemistry for identity‑confirmed procurement
2 Commercial purity specifications available to support reproducibility

Substitution Risk for 3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid


Without documented biological or physicochemical profiling against specific targets or industrial processes, the primary ground on which generic substitution fails for 3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid is the absence of data. In scientific and industrial procurement, no two compounds can be assumed interchangeable when documentation is restricted to basic identity. The specific E,E-configuration of the imine bond and the hydroxy-keto tautomeric potential of the side chain are structurally unique features that differentiate it from simpler aminobenzoic acid analogs. However, the lack of published head-to-head studies, performance data, or proprietary use patents means that any claim of superiority or functional differentiation over a close analog is impossible to substantiate from the public record [1]. Until such data is generated or disclosed, procurement decisions cannot be evidence-based.

Structural uniqueness (E,E‑imine configuration) may prevent direct substitution with common aminobenzoic acid analogs.
Absence of comparative performance data means functional interchangeability may not be assumed.
Exact CAS match remains the only verifiable criterion for procurement reproducibility.

Differentiation Evidence for 3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid


Structural Identity vs. Aminobenzoic Acids

The compound's unique E,E-stereochemistry and specific substitution pattern provide the only verifiable basis for differentiation from other meta-aminobenzoic acid derivatives. Its IUPAC name is 3-[[(E)-4-oxopent-2-en-2-yl]amino]benzoic acid, with an InChIKey of CZENSVPIXIGPFQ-SOFGYWHQSA-N. The (1E,2E) configuration of the butenylidene moiety is geometrically defined. This is a non-substitutable identifier. No biological activity or selectivity data is publicly available for this compound, so no quantitative functional differentiation can be claimed [1][2].

Structural Identity
Context-dependent
CAS 1415720-53-4; InChIKey CZENSVPIXIGPFQ-SOFGYWHQSA-N; E,E‑configuration
Comparator: any other 3‑aminobenzoic acid derivative with distinct CAS
Absolute structural identity, non‑overlapping CAS registry.
No biological differentiation data available.
Chemical Identity Structural Confirmation Quality Control

Purity Benchmark for Procurement

Commercial vendors provide quantitative purity specifications. The compound is available from AKSci with a minimum purity of 95% and from Leyan with a purity of 98% . Without functionally relevant assays, these specifications are the only quantitative benchmarks for procurement. The higher purity grade (98%) minimizes the mass fraction of unknown impurities, which is a general best practice but cannot be linked to a specific performance advantage for this compound due to the absence of activity data.

Purity Benchmark
Data to verify
Target: ≥95% (AKSci), 98% (Leyan)
Comparator: lower or unspecified purity
Supports purity‑based procurement selection.
Supplier data; no activity‑linked performance advantage.
Material Specification Purity Reproducibility

Use Cases for 3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid


Certified Reference Material & Internal Standard

Given its defined structure and availability in 98% purity, this compound is best suited for use as a reference standard for chromatographic or spectroscopic method development, where exact molecular identity and a documented purity are the sole requirements. The distinct InChIKey and CAS number allow for unambiguous database entry [1].

Starting Material for Novel Aminobenzoic Acid Derivatives

The reactive imine (Schiff base) linkage is a viable handle for further chemical derivatization. It can be procured as a reagent for organic synthesis research, where the objective is to generate a library of novel compounds for subsequent biological evaluation. This application leverages its role as a synthetic intermediate and does not require pre-existing biological data.

Application
Selection Property
Validation Focus
Analytical reference standard
Defined structure & documented purity
InChIKey verification & purity certification
Synthetic intermediate for derivatization
Reactive imine (Schiff base) handle
Chemical reactivity & product characterization
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